molecular formula C19H17N3O4 B11372849 2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11372849
M. Wt: 351.4 g/mol
InChI Key: ZLUYVMSXGZAGPD-UHFFFAOYSA-N
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Description

2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzoxazole moiety. The nitrobenzoyl group is then added through a nitration reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The nitrobenzoyl group may interact with enzymes or receptors, altering their function. The piperidine and benzoxazole rings provide structural stability and facilitate binding to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-nitrophenyl)methanone

InChI

InChI=1S/C19H17N3O4/c23-19(14-5-1-3-7-16(14)22(24)25)21-11-9-13(10-12-21)18-20-15-6-2-4-8-17(15)26-18/h1-8,13H,9-12H2

InChI Key

ZLUYVMSXGZAGPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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